molecular formula C11H17NO3 B14242231 4-Pentenoic acid, 2-(acetylamino)-2-(2-propenyl)-, methyl ester CAS No. 188177-95-9

4-Pentenoic acid, 2-(acetylamino)-2-(2-propenyl)-, methyl ester

Cat. No.: B14242231
CAS No.: 188177-95-9
M. Wt: 211.26 g/mol
InChI Key: VQSKJMIZLAGYQU-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 2-(acetylamino)-2-(2-propenyl)-, methyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound has a unique structure that includes both an ester and an amide functional group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 2-(acetylamino)-2-(2-propenyl)-, methyl ester typically involves the esterification of 4-Pentenoic acid with methanol in the presence of an acid catalyst. The acetylation of the amine group can be achieved using acetic anhydride under basic conditions. The allyl group can be introduced through a substitution reaction using allyl bromide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid for esterification and sodium acetate for acetylation would be common. The final product would be purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Allyl bromide or other alkylating agents.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology

In biological research, esters and amides are often studied for their interactions with enzymes and proteins. This compound could be used in studies related to enzyme inhibition or protein binding.

Medicine

In medicinal chemistry, esters are commonly used as prodrugs. This compound could be investigated for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.

Industry

In the fragrance industry, esters are valued for their pleasant scents. This compound could be explored for its potential use in perfumes and flavorings.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 2-(acetylamino)-2-(2-propenyl)-, methyl ester would depend on its specific application. In the case of enzyme inhibition, the compound could interact with the active site of the enzyme, blocking substrate access. The ester and amide groups could form hydrogen bonds or other interactions with the enzyme’s amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    4-Pentenoic acid, methyl ester: Lacks the acetylamino and allyl groups.

    2-(Acetylamino)-2-(2-propenyl)acetic acid, methyl ester: Similar structure but different backbone.

    N-Acetyl-2-(2-propenyl)glycine, methyl ester: Contains an acetylamino group but different overall structure.

Uniqueness

The presence of both an ester and an amide functional group in 4-Pentenoic acid, 2-(acetylamino)-2-(2-propenyl)-, methyl ester makes it unique

Properties

CAS No.

188177-95-9

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-acetamido-2-prop-2-enylpent-4-enoate

InChI

InChI=1S/C11H17NO3/c1-5-7-11(8-6-2,10(14)15-4)12-9(3)13/h5-6H,1-2,7-8H2,3-4H3,(H,12,13)

InChI Key

VQSKJMIZLAGYQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC=C)(CC=C)C(=O)OC

Origin of Product

United States

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